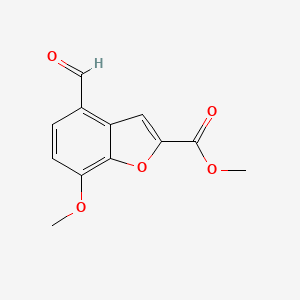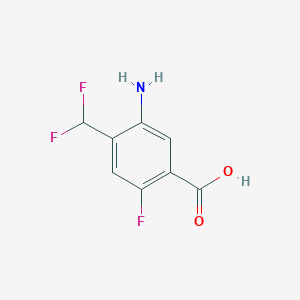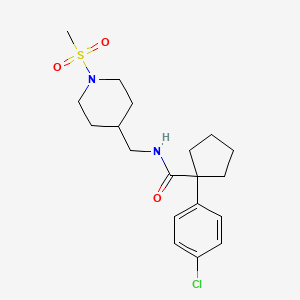
Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The methoxy and formyl substituents on the benzofuran scaffold indicate the presence of a methoxy group (-OCH3) and a formyl group (-CHO) respectively, which can significantly alter the chemical and biological properties of the molecule.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the formation of the fused ring system through various synthetic strategies. For instance, a four-step reaction sequence was used to synthesize a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, starting from an o-alkyl derivative of salicyaldehyde, which upon treatment with potassium tert-butoxide and molecular sieves, yielded a 2-acetyl benzofuran intermediate . Similarly, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, indicating the versatility of starting materials and functional group manipulations in benzofuran synthesis .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, mass spectrometry, and even X-ray crystallography. For example, the synthesized benzofuran derivatives in one study were characterized by IR, 1H NMR, 13C NMR, mass, and elemental analysis . In another study, X-ray crystal structures were obtained for certain methyl benzofuran derivatives, providing detailed insights into their three-dimensional conformations .
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions, expanding their chemical diversity. For instance, a benzofuran derivative was allowed to react with several reagents to yield new compounds with different heterocyclic and/or acyclic moieties at position 5, as confirmed by spectral data and elemental analysis . This demonstrates the reactivity of the benzofuran core and its potential to be modified into a wide range of chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the benzofuran ring. The presence of electron-donating groups like methoxy can affect the electron density of the ring system, potentially altering its reactivity and interaction with biological targets. The antimicrobial and antioxidant activities of some benzofuran derivatives have been evaluated, indicating that these compounds can exhibit significant biological efficacy . The antimicrobial activity was tested against various Gram-positive cocci, Gram-negative rods, and yeasts, highlighting the potential pharmaceutical applications of these compounds .
Applications De Recherche Scientifique
Synthetic Applications
Orthogonal Synthesis Development : Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate is utilized in the development of orthogonal synthesis methods. A study by Takabatake et al. (2020) demonstrated a one-pot synthesis of bioactive benzofurans using this compound as a key intermediate, highlighting its role in facilitating novel synthetic routes (Takabatake et al., 2020).
Benzofuran Derivatives Synthesis : The synthesis and characterization of various benzofuran derivatives, including methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, have been explored due to their potential antimicrobial activity. Krawiecka et al. (2012) highlighted the preparation of halogen and aminoalkyl derivatives, emphasizing the compound's versatility in generating biologically active molecules (Krawiecka et al., 2012).
Liquid Crystal Synthesis Core : The compound is used as a core for liquid crystal synthesis, as indicated by Černovská et al. (2000), who reported a new synthesis of benzothieno[3,2-b][1]benzofuran derivatives starting from this compound (Černovská et al., 2000).
Biological Activity
Antimicrobial and Antiviral Properties : Mubarak et al. (2007) synthesized new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, and tested their anti-HIV-1 and HIV-2 activities, demonstrating the compound's relevance in antiviral research (Mubarak et al., 2007).
Cancer Cell Line Studies : The cytotoxic effects of benzofuran derivatives on human cancer cell lines have been studied, as shown by Bradbury et al. (2003), who synthesized analogues of a fungal metabolite using benzofuran derivatives and tested their complement inhibitory activity in human serum (Bradbury et al., 2003).
Genotoxic Effects Analysis : Etebari et al. (2012) investigated the genotoxic effects of benzofuran derivatives, including 2-methoxy and 2-methyl benzofuran phenylmethyl imidazole, on the MCF-7 cell line, indicating the potential for studying DNA damage and repair mechanisms (Etebari et al., 2012).
Orientations Futures
Benzofuran derivatives, such as “Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate”, have been the focus of research due to their wide range of biological and pharmacological applications . Future research may focus on developing new synthetic approaches and exploring their potential therapeutic applications .
Propriétés
IUPAC Name |
methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-15-9-4-3-7(6-13)8-5-10(12(14)16-2)17-11(8)9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCWNJCJLPKBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)C=C(O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)
![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B3002800.png)


![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)
![tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate](/img/structure/B3002806.png)

![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B3002808.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3002809.png)
![5-benzyl-3-(4-ethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B3002810.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3002812.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)